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For Researchers, Scientists, and Drug Development Professionals

Introduction
The compound with CAS number 185693-12-3, identified as tert-Butyl

(octahydrocyclopenta[c]pyrrol-4-yl)carbamate, is a pivotal intermediate in the synthesis of

advanced pharmaceutical agents. Its core structure, an octahydrocyclopenta[c]pyrrole moiety,

is a recognized pharmacophore in modern drug discovery. This technical guide provides a

comprehensive overview of its chemical characterization, synthetic approaches, and its

significant role in the development of novel therapeutics, particularly as a building block for

Retinol Binding Protein 4 (RBP4) antagonists.

Chemical Characterization
tert-Butyl (octahydrocyclopenta[c]pyrrol-4-yl)carbamate is a heterocyclic organic compound.

The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine function allows for

controlled, sequential modifications in multi-step synthetic pathways.

Table 1: Physicochemical Properties of CAS 185693-12-3
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Property Value Source

CAS Number 185693-12-3 N/A

Molecular Formula C₁₂H₂₂N₂O₂ N/A

Molecular Weight 226.32 g/mol N/A

IUPAC Name

tert-butyl N-(1,2,3,3a,4,5,6,6a-

octahydrocyclopenta[c]pyrrol-

4-yl)carbamate

N/A

Canonical SMILES
CC(C)

(C)OC(=O)NC1CCC2C1CNC2
N/A

Appearance White to off-white solid Supplier Data

Purity ≥95% Supplier Data

Role in Drug Discovery: An Intermediate for RBP4
Antagonists
The octahydrocyclopenta[c]pyrrole core of CAS 185693-12-3 is a key structural element in the

design of potent and selective antagonists of Retinol Binding Protein 4 (RBP4). RBP4 is a

transporter protein responsible for circulating retinol (Vitamin A) in the blood. Inhibition of RBP4

is a promising therapeutic strategy for atrophic age-related macular degeneration (AMD) and

Stargardt disease, as it can reduce the formation of cytotoxic bisretinoid compounds in the

retina.[1][2]

Derivatives of the octahydrocyclopenta[c]pyrrole scaffold have demonstrated high in vitro

binding affinity to RBP4, showcasing their potential as therapeutic agents.[1] The tert-butyl

carbamate moiety in CAS 185693-12-3 serves as a protected amine, which, after deprotection,

can be further functionalized to generate a diverse library of RBP4 antagonist candidates.

Experimental Protocols
While a specific, detailed synthesis protocol for CAS 185693-12-3 is not readily available in the

public domain, the following sections describe representative experimental procedures for the
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synthesis of the octahydrocyclopenta[c]pyrrole core and the introduction of a tert-butyl

carbamate group, based on established chemical literature.

Synthesis of the Octahydrocyclopenta[c]pyrrole Core
The bicyclic [3.3.0]octane core can be synthesized through various methods, including the

hydrogenation of a dicyanocyclopentene precursor or the reduction of a cyclic imide.[3]

Protocol: Hydrogenation of 1,2-Dicyanocyclo-1-pentene

Reaction Setup: A high-pressure autoclave is charged with 1,2-dicyanocyclo-1-pentene, a

suitable solvent such as tetrahydrofuran (THF), and a hydrogenation catalyst (e.g., 5%

Rhodium on charcoal).[3]

Hydrogenation: The autoclave is sealed and purged with hydrogen gas. The reaction mixture

is stirred vigorously under a hydrogen atmosphere (e.g., 55 bar) at an elevated temperature

(e.g., 130 °C) for a specified duration (e.g., 11 hours).[3]

Work-up: After cooling to room temperature and venting the hydrogen, the reaction mixture is

filtered to remove the catalyst.[3]

Isolation: The filtrate is concentrated under reduced pressure to yield the crude

octahydrocyclopenta[c]pyrrole. Further purification can be achieved by distillation or

chromatography.[3]

Introduction of the tert-Butyl Carbamate (Boc) Group
The Boc protecting group is typically introduced to an amine using di-tert-butyl dicarbonate

(Boc₂O).

Protocol: Boc-Protection of an Amine

Reaction Setup: The amine-containing compound (e.g., the synthesized

octahydrocyclopenta[c]pyrrole) is dissolved in a suitable solvent, such as a mixture of

tetrahydrofuran and water.[4]

Reagent Addition: Triethylamine is added to the solution, followed by the dropwise addition of

a solution of di-tert-butyl dicarbonate (Boc₂O) in THF at room temperature.[5]
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Reaction: The reaction mixture is stirred overnight at room temperature to ensure complete

reaction.[5]

Work-up and Isolation: The reaction mixture is concentrated under vacuum. The residue is

then taken up in a biphasic system (e.g., ethyl acetate and water) and the layers are

separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated to yield the Boc-protected product. Purification is typically achieved by column

chromatography.

Characterization Methods
The structural integrity and purity of tert-Butyl (octahydrocyclopenta[c]pyrrol-4-yl)carbamate

and its derivatives are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate

the chemical structure, confirming the presence of the octahydrocyclopenta[c]pyrrole core

and the tert-butyl carbamate group.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the

exact mass of the molecule, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of

the compound.

Quantitative Data for a Representative RBP4
Antagonist
The following table presents in vitro activity data for a representative RBP4 antagonist

incorporating the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core, demonstrating the

therapeutic potential of this scaffold.[1]

Table 2: In Vitro Activity of a Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo RBP4 Antagonist
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Assay IC₅₀ (nM)

RBP4 SPA Binding Affinity 12.8 ± 0.4

RBP4 HTRF Functional Antagonist Activity 43.6 ± 10.5

Visualizations
Proposed Mechanism of Action of RBP4 Antagonists
The following diagram illustrates the proposed mechanism by which RBP4 antagonists, derived

from intermediates like CAS 185693-12-3, can modulate the visual cycle and potentially treat

diseases like atrophic AMD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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